
3-(4-Hydroxy-3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroferulate is a monocarboxylic acid anion that is the conjugate base of dihydroferulic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as an antioxidant, a human xenobiotic metabolite, a mouse metabolite and a plant metabolite. It is a conjugate base of a dihydroferulic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
- Chemical Isolation : Research has identified enantiomeric neolignans related to 3-(4-Hydroxy-3-methoxyphenyl)propanoate, isolated from Lobelia Chinensis, demonstrating its presence in natural sources and potential applications in organic chemistry and pharmacology (Chen et al., 2010).
Biological Activity and Applications
- Antibacterial and Toxicological Properties : Cinnamic acid derivatives, including a compound structurally similar to 3-(4-Hydroxy-3-methoxyphenyl)propanoate, exhibited antibacterial activity and were evaluated for phytotoxicity and genotoxicity, hinting at possible applications in agriculture and medicine (Jităreanu et al., 2013).
Chemical Synthesis and Transformations
- Electrochemical Hydrogenation : Electrosynthesis has been utilized for hydrogenating the double bonds in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids, which includes compounds related to 3-(4-Hydroxy-3-methoxyphenyl)propanoate. This process has implications for industrial chemistry and material science (Korotaeva et al., 2011).
Crystal Structure and Spectroscopic Analysis
- Crystal Structure Analysis : Studies on the crystal structure, infrared spectrum, and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt provide insights into its physical properties, relevant for materials science and crystallography (Kula et al., 2007).
Novel Compounds and Derivatives
- Synthesis of Derivatives : Research into the synthesis of various derivatives of 3-(4-methoxyphenyl)propanoates, including amyl 4-hydroxy-3-methoxycinnamate, offers avenues for developing new chemical entities with potential applications in pharmaceuticals and organic chemistry (Xin-jie, 2012).
Eigenschaften
Produktname |
3-(4-Hydroxy-3-methoxyphenyl)propanoate |
|---|---|
Molekularformel |
C10H11O4- |
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/p-1 |
InChI-Schlüssel |
BOLQJTPHPSDZHR-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)[O-])O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)

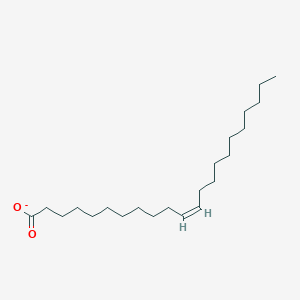
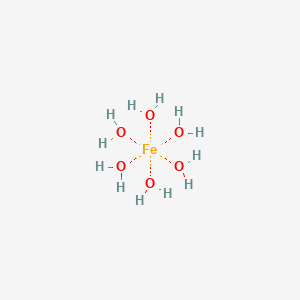
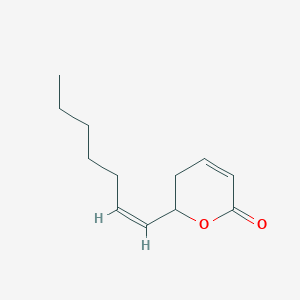
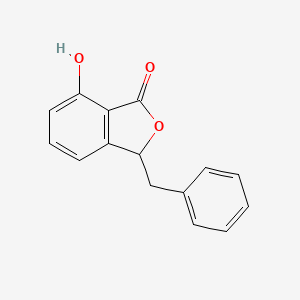
![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)
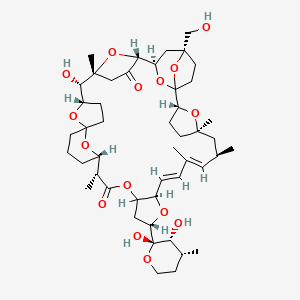
![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)